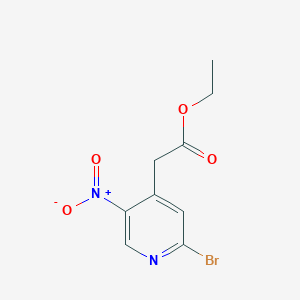![molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide
描述
N-(4-(2-氨基乙基)苯基)苯磺酰胺是一种属于苯磺酰胺类别的有机化合物。这些化合物含有与苯环S-连接的磺酰胺基团。 N-(4-(2-氨基乙基)苯基)苯磺酰胺的分子式为C8H12N2O2S 。该化合物因其在化学、生物学和医药等各个领域的应用而闻名。
准备方法
合成路线和反应条件
N-(4-(2-氨基乙基)苯基)苯磺酰胺的合成通常涉及在受控条件下用适当试剂与4-(2-氨基乙基)苯磺酰胺反应。一种常用方法是在三乙胺等碱的存在下使用磺酰氯和胺类。 该反应在室温下进行,产物通过重结晶纯化 。
工业生产方法
在工业环境中,N-(4-(2-氨基乙基)苯基)苯磺酰胺的生产可能涉及使用自动化设备进行大规模反应。 该过程包括在大型反应器中混合反应物,然后进行蒸馏和结晶等纯化步骤,以获得高纯度的最终产物 。
化学反应分析
反应类型
N-(4-(2-氨基乙基)苯基)苯磺酰胺会发生多种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在升高的温度下在水溶液或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在惰性气氛下在无水溶剂中进行。
主要形成的产物
氧化: 形成磺酸或亚砜。
还原: 形成胺类或醇类。
取代: 形成取代的苯磺酰胺.
科学研究应用
N-(4-(2-氨基乙基)苯基)苯磺酰胺在科学研究中有着广泛的应用:
化学: 用作有机合成中的构建单元,以及制备更复杂分子的中间体。
生物学: 用于研究生化相互作用,以及作为各种测定中的探针。
医药: 研究其潜在的治疗特性,包括其作为某些酶抑制剂的作用。
工业: 用于生产染料、药物和其他化学产品.
作用机制
N-(4-(2-氨基乙基)苯基)苯磺酰胺的作用机制涉及它与特定分子靶点的相互作用。例如,它可以通过与活性位点结合来抑制碳酸酐酶的活性,从而阻止酶催化二氧化碳转化为碳酸氢根。 这种抑制会导致各种生理效应,具体取决于所涉及的特定酶和途径 。
与相似化合物的比较
相似化合物
- 4-(2-氨基乙基)苯磺酰胺
- N-(4-(2-氨基乙基)苯基)-4-(3-己基脲基)苯磺酰胺
- N-(4-(2-氨基乙基)苯基)乙酰胺
独特之处
N-(4-(2-氨基乙基)苯基)苯磺酰胺因其独特的结构而独一无二,这使其能够与多种分子靶点相互作用。 它的磺酰胺基团提供了独特的化学性质,使其适用于从有机合成到药物化学的各种应用 .
相似化合物的比较
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- N-(4-(2-aminoethyl)phenyl)-4-(3-hexylureido)benzenesulfonamide
- N-(4-(2-aminoethyl)phenyl)acetamide
Uniqueness
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its sulfonamide group provides distinct chemical properties, making it suitable for use in diverse applications ranging from organic synthesis to medicinal chemistry .
属性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |
InChI 键 |
PRODIAPRPOSQSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[5-(4-Aminobutyl)pyridin-2-YL]-N-methylpentanamide](/img/structure/B8733581.png)









